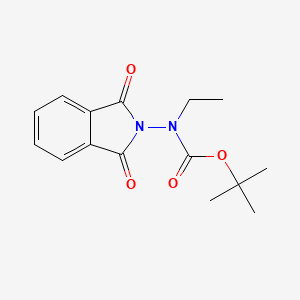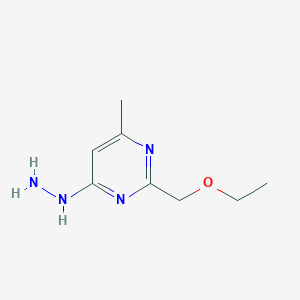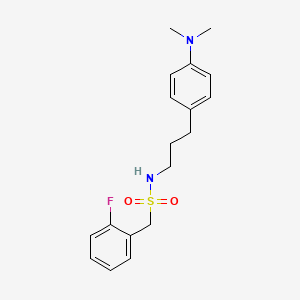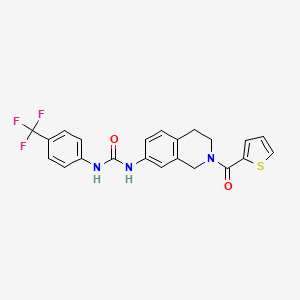![molecular formula C10H9N3O2 B2737553 3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid CAS No. 1361004-21-8](/img/structure/B2737553.png)
3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid
カタログ番号 B2737553
CAS番号:
1361004-21-8
分子量: 203.201
InChIキー: UVKYSMHAIYTTLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid” is a compound with the CAS Number: 1361004-21-8 . It has a molecular weight of 203.2 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis
The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . All compounds showed potent to significant activities with IC50 values in the range of 13.8–35.7 µM, as compared to standard acetazolamide .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 203.2 . It is typically stored at room temperature and is available in powder form .科学的研究の応用
Structural Analysis and Interaction Studies
- Secondary Interactions and Structure-Activity Relationship : A study synthesized derivatives of benzoic acids, including compounds with triazole functionalities, analyzing their crystal structures and predicting bioactivity based on structural motifs. This analysis highlighted the importance of non-covalent interactions in determining the biological activities of these compounds, suggesting potential applications in designing receptor antagonists (J. Dinesh, 2013).
Coordination Polymers and Metal Complexes
- Metal Complex Synthesis and Gas Sensing : A study reported the synthesis of metal complexes using a triazole-containing ligand, showcasing structures that exhibit fluorescence emission and gas-sensing properties. These findings indicate the potential use of such complexes in developing sensors and materials with specific photophysical properties (M. Rad et al., 2016).
- Synthesis, Structure, and Properties of Complexes : Research on complexes based on triazole-benzoic acid ligands revealed their ability to form unique topologies and selectively identify ions in aqueous solutions. Such complexes could be used in environmental monitoring and purification technologies (Y. Yunxia et al., 2020).
Catalytic and Synthetic Applications
- Catalytic Oxidation and Hydrogenation : The catalytic properties of ruthenium complexes with triazole-based ligands were explored, demonstrating their efficiency in oxidation and hydrogenation reactions. This research opens pathways for the development of new catalysts in organic synthesis (Fariha Saleem et al., 2013).
Supramolecular Chemistry
- Supramolecular Transition Metal Complexes : A study synthesized supramolecular complexes with triazole-benzoic acid derivatives, revealing their thermal properties and crystal structures. These complexes contribute to the understanding of molecular interactions and the design of materials with specific functionalities (Da-Wei Wang et al., 2018).
Antimicrobial Properties
- Fungicidal Activity of Triorganotin Compounds : Research on triorganotin benzoates with triazole moieties showed significant antifungal activities against various strains. Such compounds could be explored further for potential applications in agriculture and medicine to combat fungal infections (Fang-Lin Li et al., 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(triazol-1-ylmethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-3-1-2-8(6-9)7-13-5-4-11-12-13/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKYSMHAIYTTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide](/img/structure/B2737472.png)
![N-{4-[(5-methylpyridin-2-yl)oxy]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2737474.png)



![2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2737483.png)


![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2737487.png)
![11-(4-Butoxyphenyl)-5-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2737488.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2737490.png)
![4-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2737493.png)